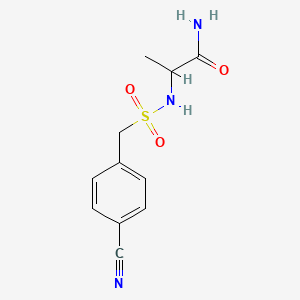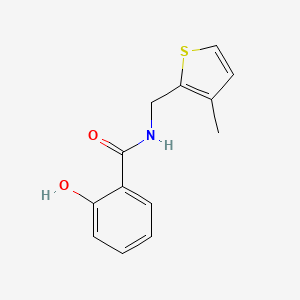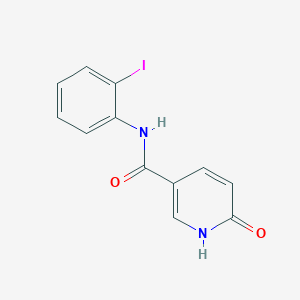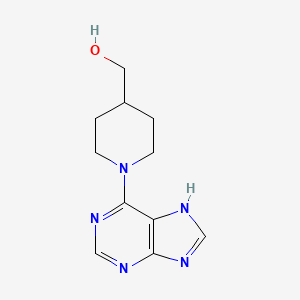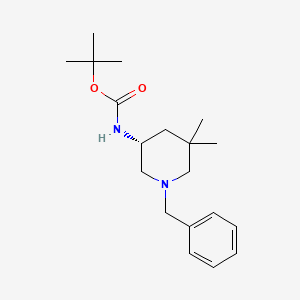
(R)-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group, a tert-butyl group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl halides.
Formation of the Carbamate Group: The carbamate group can be formed by reacting the piperidine derivative with an appropriate isocyanate.
Industrial Production Methods
Industrial production methods for ®-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or tert-butyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
®-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. This can include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate: Unique due to its specific substitution pattern on the piperidine ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in having a tert-butyl and benzyl group but differs in the core structure being a pyrazole ring.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Another similar compound with a pyrazole core and different substitution pattern.
Uniqueness
®-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate is unique due to its specific combination of functional groups and the piperidine core, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-tert-butyl (1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H30N2O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-1-benzyl-5,5-dimethylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-16-11-19(4,5)14-21(13-16)12-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3,(H,20,22)/t16-/m1/s1 |
Clé InChI |
XEHQLBKKBOGZFB-MRXNPFEDSA-N |
SMILES isomérique |
CC1(C[C@H](CN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(CC(CN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


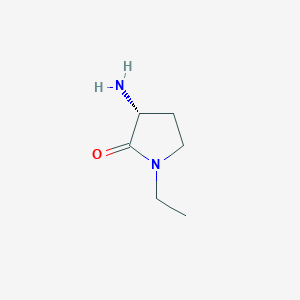
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)
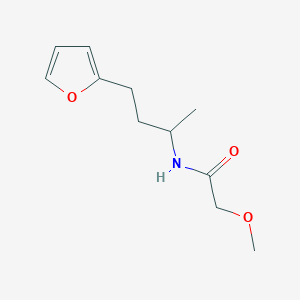
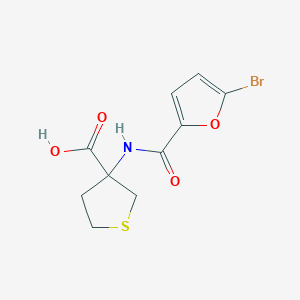


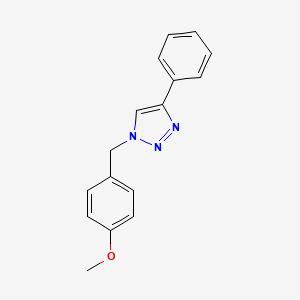
![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)

